molecular formula C11H15BrN2O2 B592105 tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate CAS No. 1188477-11-3

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Cat. No.: B592105
CAS No.: 1188477-11-3
M. Wt: 287.157
InChI Key: VZSVACAXEJGOMW-UHFFFAOYSA-N
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Description

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.16 g/mol . It is commonly used in various chemical reactions and research applications due to its unique structure and properties.

Properties

IUPAC Name

tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSVACAXEJGOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672086
Record name tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188477-11-3
Record name tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Di-tert-Butyl Dicarbonate

The most widely reported method involves Boc protection of 5-bromo-2-(aminomethyl)pyridine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Procedure :

  • Substrate : 5-Bromo-2-(aminomethyl)pyridine (1 equiv).

  • Reagents : Boc anhydride (1.1–1.2 equiv), base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS, or DMAP).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions :

    • Deprotonation at 0°C for 15–30 minutes.

    • Boc anhydride addition at room temperature (RT) for 1–3 hours.

  • Workup : Aqueous extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (hexane/EtOAc gradient).

Yield : 80–85%.

Mechanistic Insight :
The base deprotonates the amine, forming a nucleophilic amide ion that attacks the electrophilic carbonyl of Boc anhydride. The reaction proceeds via a two-step mechanism:

  • R-NH2+BaseR-NH+Base-H+\text{R-NH}_2 + \text{Base} \rightarrow \text{R-NH}^- + \text{Base-H}^+

  • R-NH+(Boc)2OR-NH-Boc+Boc-O\text{R-NH}^- + (\text{Boc})_2\text{O} \rightarrow \text{R-NH-Boc} + \text{Boc-O}^-

Optimization Notes :

  • Excess Boc anhydride (1.2 equiv) minimizes residual amine.

  • Anhydrous conditions prevent hydrolysis of Boc anhydride.

Direct Amination of 2-Amino-5-Bromopyridine

Reductive Amination with Formaldehyde

This method constructs the aminomethyl group via reductive amination of 2-amino-5-bromopyridine.

Procedure :

  • Substrate : 2-Amino-5-bromopyridine (1 equiv).

  • Reagents : Formaldehyde (1.5 equiv), sodium cyanoborohydride (NaBH₃CN, 1.2 equiv).

  • Solvent : Methanol or ethanol.

  • Conditions : RT, 12–24 hours under nitrogen.

  • Workup : Neutralization with HCl, extraction with DCM, and Boc protection as in Section 1.

Yield : 70–75% (two-step overall).

Challenges :

  • Over-alkylation may occur if formaldehyde is in excess.

  • NaBH₃CN is moisture-sensitive; strict anhydrous conditions are required.

Halogen Exchange from Chloro Precursors

Bromination of tert-Butyl ((5-Chloropyridin-2-yl)methyl)carbamate

For substrates where bromine is introduced late-stage, halogen exchange offers an alternative route.

Procedure :

  • Substrate : tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate (1 equiv).

  • Reagents : HBr (48%, 3 equiv), CuBr (0.1 equiv).

  • Solvent : Acetonitrile or DMF.

  • Conditions : Reflux at 80°C for 8–12 hours.

  • Workup : Dilution with water, extraction with EtOAc, and silica gel purification.

Yield : 60–65%.

Limitations :

  • Risk of decarbamation under acidic conditions.

  • Copper bromide may require rigorous removal to meet pharmaceutical standards.

Comparative Analysis of Methods

Method Starting Material Yield Cost Scalability
Boc Protection5-Bromo-2-(aminomethyl)pyridine80–85%$$High
Reductive Amination2-Amino-5-bromopyridine70–75%$Moderate
Halogen ExchangeChloro Analog60–65%$$$Low

Key Observations :

  • Method 1 is preferred for industrial-scale synthesis due to high yields and straightforward purification.

  • Method 2 is cost-effective but requires careful control to avoid byproducts.

  • Method 3 is less favorable due to lower yields and specialized conditions.

Industrial-Scale Considerations

Solvent Selection

  • THF vs. DCM : THF offers better solubility for Boc anhydride, but DCM simplifies workup due to lower boiling point.

Purification Strategies

  • Column Chromatography : Effective but costly for large batches.

  • Recrystallization : Tert-butyl carbamates often crystallize from hexane/EtOAc mixtures, reducing reliance on chromatography.

Emerging Methodologies

Flow Chemistry Approaches

Recent patents describe continuous-flow systems for carbamate synthesis, reducing reaction times from hours to minutes. For example, mixing 5-bromo-2-(aminomethyl)pyridine and Boc anhydride in a microreactor at 50°C achieves 90% conversion in 10 minutes.

Enzymatic Boc Protection

Pilot studies using lipases (e.g., Candida antarctica) in non-aqueous media show promise for greener synthesis, albeit with lower yields (50–60%) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative .

Scientific Research Applications

Chemistry: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: The compound is explored for its potential therapeutic applications, including its use in the synthesis of pharmaceutical agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

Comparison with Similar Compounds

Comparison: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of the carbamate group. This unique structure imparts distinct chemical and biological properties compared to similar compounds .

Biological Activity

Tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}BrN2_{2}O2_{2}, with a molecular weight of approximately 284.14 g/mol. The compound features a tert-butyl group , a carbamate functional group , and a 5-bromo-substituted pyridine ring . The presence of the bromine atom enhances the compound's lipophilicity, potentially improving its interaction with biological targets.

Research indicates that compounds similar to this compound may function as enzyme inhibitors , particularly targeting kinases involved in cell signaling pathways. This inhibition can disrupt normal cellular functions, leading to therapeutic effects in various diseases, including cancer and inflammatory conditions .

Antimicrobial Properties

Compounds containing pyridine rings often exhibit antimicrobial properties. Studies have shown that derivatives of brominated pyridines can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The specific activity of this compound against pathogens remains to be fully elucidated.

Anti-Cancer Activity

The compound's structure suggests potential anti-cancer activity through the inhibition of cancer cell proliferation. Similar compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth by targeting critical pathways involved in cell cycle regulation .

Case Studies

  • Inhibition Studies : In vitro studies demonstrated that related compounds could inhibit mycobacterial ATP synthase, a target for tuberculosis treatment. The structure-activity relationship (SAR) highlighted the importance of the bromine substituent in enhancing biological activity .
  • Enzyme Interaction : A study focused on the interaction of carbamate derivatives with protein kinases showed that these compounds could effectively bind to active sites, disrupting normal enzyme function and leading to decreased cell viability in cancer models .

Data Tables

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC12_{12}H14_{14}BrN2_{2}O2_{2}Bromine at 5-position; carbamate groupPotential enzyme inhibitor; antimicrobial properties
Related Compound AC12_{12}H14_{14}BrN2_{2}O3_{3}Hydroxyl group additionEnhanced anti-cancer activity
Related Compound BC11_{11}H13_{13}BrN2_{2}O2_{2}Methyl substitutionIncreased lipophilicity and binding affinity

Q & A

Q. What are the standard synthetic routes for tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, in multi-step protocols, intermediates like tert-butyl carbamate derivatives are reacted with bromopyridine precursors under nitrogen atmosphere using catalysts such as Pd₂(dba)₃ and ligands like BINAP . Key factors affecting yield include:

  • Catalyst loading : Optimal Pd₂(dba)₃ concentrations (0.5–2 mol%) balance reactivity and cost.
  • Solvent choice : Polar aprotic solvents (e.g., toluene, ethanol) improve solubility of intermediates.
  • Temperature : Reactions often proceed at 80–110°C to activate coupling while minimizing decomposition. Post-reaction purification via column chromatography or recrystallization ensures >95% purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : ¹H NMR (300 MHz, CDCl₃) reveals characteristic peaks for the tert-butyl group (δ ~1.36 ppm, singlet) and pyridyl protons (δ 8.22 ppm for brominated aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 301.06) .
  • Elemental analysis : Matches calculated C, H, N, and Br percentages (±0.3% tolerance) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of brominated vapors.
  • Storage : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .
  • Spill management : Neutralize with activated carbon and dispose as halogenated waste .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved during structural elucidation?

Methodological Answer: Discrepancies in aromatic proton splitting patterns or tert-butyl integration may arise from:

  • Dynamic rotational isomerism : Use variable-temperature NMR (VT-NMR) to identify conformational equilibria.
  • Impurity interference : Validate purity via HPLC (C18 column, acetonitrile/water gradient) before analysis .
  • Crystallographic validation : Compare experimental ¹H NMR with simulated spectra from X-ray diffraction data (e.g., SHELXL refinement) .

Q. What strategies optimize the regioselectivity of bromine substitution in pyridine-based intermediates for this compound?

Methodological Answer: To direct bromination to the 5-position of the pyridine ring:

  • Directing groups : Use methyl or carbamate groups at the 2-position to sterically and electronically guide Br₂ or NBS.
  • Lewis acid catalysis : Employ FeBr₃ or ZnCl₂ to stabilize transition states favoring para-substitution .
  • Microwave-assisted synthesis : Short reaction times (10–30 min) reduce side-product formation .

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

Methodological Answer: Stability studies show:

  • Polar solvents (e.g., DMSO, DMF) : Accelerate hydrolysis of the tert-butyl carbamate group; avoid for storage.
  • Non-polar solvents (e.g., hexane, toluene) : Extend shelf life (>12 months at 4°C) by reducing moisture ingress .
  • Thermal degradation : TGA analysis indicates decomposition onset at ~124°C; store below 25°C .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points for this compound?

Methodological Answer: Observed melting points (e.g., 103–106°C) may deviate from computational predictions (e.g., 110°C) due to:

  • Polymorphism : Perform X-ray powder diffraction (XRPD) to identify crystalline forms.
  • Impurity profiles : Use DSC to detect eutectic mixtures or solvates .
  • Experimental calibration : Validate thermometer accuracy with standard reference materials (e.g., indium, m.p. 156.6°C) .

Methodological Tables

Table 1. Key Physicochemical Properties of tert-Butyl ((5-Bromopyridin-2-yl)methyl)carbamate

PropertyValue/DescriptionReference
Molecular Weight301.15 g/mol
Melting Point103–106°C
Solubility (25°C)2.1 mg/mL in ethanol
λmax (UV-Vis)254 nm (in methanol)
Stability in AirSensitive to humidity and light

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